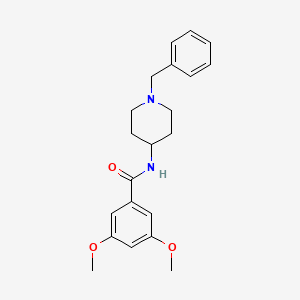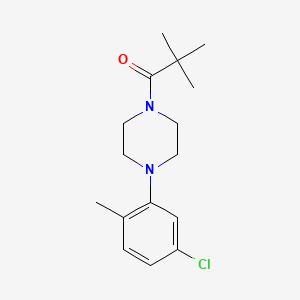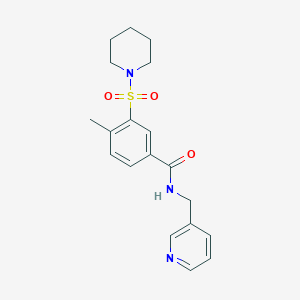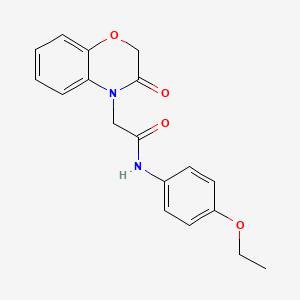![molecular formula C16H20N2O3 B3745558 6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3745558.png)
6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one
Descripción general
Descripción
6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PBIT, and it has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of PBIT is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. PBIT has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell proliferation and survival. Additionally, PBIT has been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
PBIT has been shown to have a variety of biochemical and physiological effects. In cancer cells, PBIT has been shown to induce apoptosis, or programmed cell death. Additionally, PBIT has been shown to inhibit the migration and invasion of cancer cells. In neurobiology, PBIT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PBIT in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PBIT. One area of research is the development of more specific inhibitors of PKC and PDE. Additionally, further studies are needed to fully understand the mechanism of action of PBIT and its potential applications in cancer research and neurobiology. Finally, more research is needed to determine the safety and toxicity of PBIT in vivo, which will be important for the development of potential therapeutic agents.
Aplicaciones Científicas De Investigación
PBIT has been studied for its potential applications in a variety of scientific research fields, including cancer research and neurobiology. In cancer research, PBIT has been shown to have anti-proliferative effects on cancer cells, and it has been suggested as a potential therapeutic agent for the treatment of cancer. In neurobiology, PBIT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-methyl-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-5-6-14-13(9-12)18(16(20)11-21-14)10-15(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJGTYMCGSWNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-4-(2-oxo-2-piperidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B3745478.png)
![N-cyclohexyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B3745479.png)
![[1-(acetylamino)-2-phenylethyl]phosphonic acid](/img/structure/B3745481.png)

![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3745495.png)
![[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B3745499.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B3745504.png)
![methyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3745513.png)

![2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B3745523.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B3745541.png)

